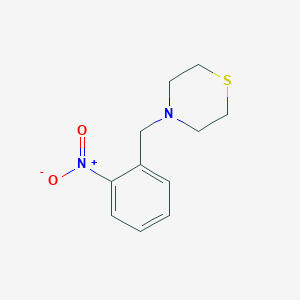![molecular formula C13H17N3OS B5675392 4-[1-(3-methylbutyl)-1H-pyrazol-4-yl]thiophene-2-carboxamide](/img/structure/B5675392.png)
4-[1-(3-methylbutyl)-1H-pyrazol-4-yl]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of pyrazole derivatives typically involves the reaction of appropriate precursors under controlled conditions. For instance, a related compound, 3-(3-methoxyphenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, was synthesized and characterized using NMR, mass spectra, FT-IR, and UV–Visible spectroscopy. The structure was finally confirmed by X-ray diffraction studies (Kumara et al., 2018).
Molecular Structure Analysis
Pyrazole derivatives often exhibit unique molecular structures. For example, the above-mentioned compound showed a dihedral angle between the pyrazole and thiophene rings, confirming a twisted conformation between these rings. Such structural features are crucial in determining the compound's chemical and physical properties (Kumara et al., 2018).
Chemical Reactions and Properties
Pyrazole derivatives participate in various chemical reactions due to their reactive functional groups. Their interaction with other chemicals can lead to the formation of new compounds with different properties. The study of these reactions is essential for understanding their potential applications in chemical synthesis.
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as melting points, solubility, and stability, are often determined using techniques like thermal gravimetric analysis. For example, the stability of a related compound was assessed up to 190°C (Kumara et al., 2018).
Chemical Properties Analysis
The chemical properties of pyrazole derivatives, including their reactivity, electrophilic and nucleophilic regions, are explored through various spectroscopic methods and computational studies. For example, Hirshfeld surface analysis and DFT calculations were used to study the molecular geometry and electronic structure of related compounds (Kumara et al., 2018).
properties
IUPAC Name |
4-[1-(3-methylbutyl)pyrazol-4-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3OS/c1-9(2)3-4-16-7-11(6-15-16)10-5-12(13(14)17)18-8-10/h5-9H,3-4H2,1-2H3,(H2,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBVGQAINKCFNIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C=C(C=N1)C2=CSC(=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[1-(3-methylbutyl)-1H-pyrazol-4-yl]thiophene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B5675312.png)
![9-{1-(cyclohexylmethyl)-3-[2-(methylthio)ethyl]-1H-1,2,4-triazol-5-yl}-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine](/img/structure/B5675317.png)
![1,3-dimethyl-N-{[3-(2-thienylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5675320.png)

![N-(5,6-dimethyl-4-oxo-4H-thieno[2,3-d][1,3]thiazin-2-yl)acetamide](/img/structure/B5675335.png)
![3-[(dimethylamino)methyl]-6-fluoro-2-methyl-4-quinolinol](/img/structure/B5675336.png)
![1-[5-fluoro-2-methyl-4-(4-propionyl-1-piperazinyl)phenyl]ethanone](/img/structure/B5675344.png)
![N-{4-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B5675347.png)

![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]chromane-3-carboxamide](/img/structure/B5675365.png)



![1,2,5-trimethyl-N-[(1-methylpiperidin-3-yl)methyl]-N-(2-phenylethyl)-1H-pyrrole-3-carboxamide](/img/structure/B5675407.png)